(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of two benzyloxy groups attached to a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through nucleophilic substitution reactions. Benzyl alcohols are commonly used as the source of benzyloxy groups.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane and ethanol, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler pyrrolidine derivative.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The pyrrolidine ring provides a rigid scaffold that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine
- (3S,4S)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine
- (3R,4R)-3-(Benzyloxy)-4-(hydroxymethyl)pyrrolidine
Uniqueness
(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of two benzyloxy groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H24ClNO2 |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(3R,4R)-3-phenylmethoxy-4-(phenylmethoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-7-16(8-4-1)13-21-15-18-11-20-12-19(18)22-14-17-9-5-2-6-10-17;/h1-10,18-20H,11-15H2;1H/t18-,19+;/m1./s1 |
InChI Key |
RWAOWKVKMJSFBO-VOMIJIAVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)OCC2=CC=CC=C2)COCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1C(C(CN1)OCC2=CC=CC=C2)COCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.